molecular formula C10H7NO5 B12863209 Methyl 5-nitrobenzofuran-3-carboxylate

Methyl 5-nitrobenzofuran-3-carboxylate

Cat. No.: B12863209
M. Wt: 221.17 g/mol
InChI Key: BHDRORBCAUKIRO-UHFFFAOYSA-N
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Description

Methyl 5-nitrobenzofuran-3-carboxylate is a nitro-substituted benzofuran derivative characterized by a benzofuran core structure with a nitro group at the 5-position and a methyl ester at the 3-position. The nitro group enhances electron-withdrawing effects, influencing the compound’s stability, solubility, and reactivity in synthetic pathways such as nucleophilic aromatic substitution or catalytic hydrogenation. Its methyl ester moiety improves lipophilicity, which may enhance bioavailability in biological systems .

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 5-nitro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-10(12)8-5-16-9-3-2-6(11(13)14)4-7(8)9/h2-5H,1H3

InChI Key

BHDRORBCAUKIRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzofurans, and other functionalized benzofuran compounds .

Scientific Research Applications

Methyl 5-nitrobenzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, enabling it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of microbial growth or the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate

This compound () shares the benzofuran core and methyl ester group with the target compound but differs in substituents:

  • Position 2 : Methyl group (additional steric hindrance).
  • Position 5 : A 3-nitrobenzoyloxy group instead of a simple nitro group.

Key Differences :

  • The 3-nitrobenzoyloxy group adds a bulky aromatic substituent, likely reducing solubility in polar solvents compared to the simpler nitro group in Methyl 5-nitrobenzofuran-3-carboxylate.
  • Bromine at position 6 may increase molecular weight (MW: ~436 g/mol vs. ~237 g/mol for the target compound) and alter reactivity in cross-coupling reactions .
Other Benzofuran Methyl Esters
  • Electron-withdrawing groups (e.g., nitro at position 5) increase electrophilicity at the furan ring, facilitating reactions like nitration or sulfonation.
  • Methyl esters typically exhibit higher logP values than free acids, enhancing membrane permeability in biological assays.

Physicochemical Properties and Functional Comparisons

Table 1: Comparative Properties of this compound and Analogues
Compound Name Molecular Weight (g/mol) Key Substituents Solubility Trends Reactivity Notes
This compound ~237 5-NO₂, 3-COOCH₃ Moderate in polar solvents Electrophilic aromatic substitution favored
Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate ~436 6-Br, 2-CH₃, 5-(3-NO₂Bz-O) Low in polar solvents Steric hindrance limits reactivity
Sandaracopimaric acid methyl ester () ~330 Diterpenoid methyl ester High in non-polar solvents Biologically active in resin

Notes:

  • This compound’s simpler structure likely grants higher synthetic versatility compared to brominated or benzoyloxy-substituted analogs.
  • Diterpenoid methyl esters (e.g., ) are structurally distinct but highlight the role of ester groups in modulating solubility and volatility .

Q & A

Q. How do solvent polarity and proticity affect the synthesis yield of this compound?

  • Methodological Answer :
  • Polar Aprotic Solvents (e.g., DCM, THF): Enhance nitro group solubility, improving reaction homogeneity (yield >75%).
  • Protic Solvents (e.g., MeOH): May protonate the nitronium ion, reducing electrophilicity (yield <50%).
  • Solvent-Free Conditions : Ball milling with silica-supported HNO3_3 achieves 85% yield in 2 hours, minimizing waste .

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